Guayulin D

Description

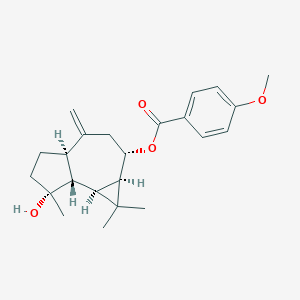

Structure

2D Structure

3D Structure

Properties

CAS No. |

107812-58-8 |

|---|---|

Molecular Formula |

C23H30O4 |

Molecular Weight |

370.5 g/mol |

IUPAC Name |

[(1aR,2S,4aR,7R,7aR,7bR)-7-hydroxy-1,1,7-trimethyl-4-methylidene-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[e]azulen-2-yl] 4-methoxybenzoate |

InChI |

InChI=1S/C23H30O4/c1-13-12-17(27-21(24)14-6-8-15(26-5)9-7-14)19-20(22(19,2)3)18-16(13)10-11-23(18,4)25/h6-9,16-20,25H,1,10-12H2,2-5H3/t16-,17-,18+,19+,20-,23+/m0/s1 |

InChI Key |

CEVKCBWYLBDENS-LAXOQTEDSA-N |

SMILES |

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C4=CC=C(C=C4)OC)C |

Isomeric SMILES |

C[C@]1(CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)[C@H](CC2=C)OC(=O)C4=CC=C(C=C4)OC)O |

Canonical SMILES |

CC1(C2C1C3C(CCC3(C)O)C(=C)CC2OC(=O)C4=CC=C(C=C4)OC)C |

Synonyms |

guayulin D guayulin-D |

Origin of Product |

United States |

Structural Analysis and Stereochemistry of Guayulin D

Elucidation of the Planar Chemical Structure of Guayulin D

This compound is a member of the aromadendrane family of sesquiterpenes and possesses the molecular formula C₂₃H₃₀O₄. nih.gov Its fundamental structure consists of a bicyclic sesquiterpene core esterified with a p-anisic acid moiety. It is structurally related to other guayulins, particularly Guayulin B, from which it is believed to be formed through an oxidation process. mdpi.com The planar structure reveals a complex arrangement of fused rings and functional groups that have been primarily determined through a combination of spectroscopic techniques. The core bicyclo[5.3.0]decane skeleton is characteristic of the guayulin family.

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are fundamental in defining the carbon-hydrogen framework of a compound. While detailed ¹H and ¹³C NMR spectral data for this compound are not extensively reported in publicly available literature, the general principles of NMR spectroscopy would be applied for its structural confirmation.

For a molecule with the proposed structure of this compound, one would expect to observe distinct signals in the ¹H NMR spectrum corresponding to the protons of the sesquiterpene skeleton and the p-anisoyl group. This would include signals in the aromatic region for the protons on the p-substituted benzene (B151609) ring, a singlet for the methoxy (B1213986) group protons, and a complex set of signals in the aliphatic region for the protons of the bicyclic core. The ¹³C NMR spectrum would complement this by showing resonances for each unique carbon atom, including the carbonyl carbon of the ester, the aromatic carbons, the methoxy carbon, and the carbons of the sesquiterpene framework. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be crucial in establishing the connectivity between protons and carbons, thus confirming the planar structure of this compound.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, electrospray ionization (ESI) mass spectrometry has been instrumental. The positive ion mode ESI-MS spectrum of this compound shows a protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of 371.2, which is consistent with its molecular formula of C₂₃H₃₀O₄. researchgate.net The fragmentation pattern provides further structural clues.

| Ion/Fragment | m/z (Mass-to-Charge Ratio) | Interpretation |

|---|---|---|

| [M+H]⁺ | 371.2 | Protonated molecular ion, confirming the molecular weight. |

| [M-H₂O]⁺ | 353 | Loss of a water molecule. nih.gov |

| - | 219 | Fragment ion. nih.gov |

| - | 201 | Fragment ion. nih.gov |

| - | 159 | Fragment ion. nih.gov |

| - | 147 | Fragment ion. nih.gov |

Other Relevant Spectroscopic Methodologies in Structure Elucidation

In addition to NMR and MS, other spectroscopic techniques contribute to the comprehensive structural analysis of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores. This compound exhibits a characteristic UV absorption maximum (λmax) at 256 nm. uclm.esuclm.es This absorption is attributed to the p-anisic acid moiety, which is a significant chromophore present in the molecule. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for the ester carbonyl group (C=O stretch), C-O stretching vibrations, C-H bonds of the aromatic and aliphatic parts, and the aromatic C=C bonds.

Determination of the Absolute and Relative Stereochemical Configuration of this compound

The three-dimensional arrangement of atoms in a chiral molecule, known as its stereochemistry, is crucial as it often dictates its biological activity. The determination of both the relative and absolute configuration of a complex natural product like this compound is a challenging but essential aspect of its characterization.

The relative stereochemistry, which describes the spatial relationship between different chiral centers within the same molecule, is typically elucidated using NMR techniques, particularly through the analysis of nuclear Overhauser effect (NOE) correlations in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments. These experiments reveal through-space proximity between protons, allowing for the deduction of their relative orientations.

The determination of the absolute configuration, which is the definitive three-dimensional arrangement of the atoms in space, often requires more specialized techniques. X-ray crystallography of a single crystal of the compound provides the most unambiguous determination of absolute stereochemistry. uclm.es However, obtaining suitable crystals of natural products can be a significant hurdle. Alternative methods include vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectroscopy, which measure the differential absorption of left and right circularly polarized light. By comparing experimental ECD or VCD spectra with those calculated for different possible stereoisomers using quantum chemical methods, the absolute configuration can be assigned. While the stereochemistry of the guayulin family has been a subject of study, specific and detailed reports on the definitive elucidation of the absolute and relative stereochemistry of this compound are not widely available in the current body of scientific literature.

Biosynthetic Pathways and Metabolic Interconversions of Guayulin D

Identification of Precursor Molecules: Farnesyl Pyrophosphate (FPP) and Isoprenoid Biogenesis

All sesquiterpenes, including the guayulins, originate from the C15 isoprenoid precursor, farnesyl pyrophosphate (FPP). mdpi.comarizona.edu The biosynthesis of FPP is a fundamental process in plants, occurring through the cytosolic mevalonic acid (MVA) and the plastidial methylerythritol phosphate (B84403) (MEP) pathways. nih.gov These pathways generate the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). arizona.edu

Farnesyl pyrophosphate synthase (FPPS), an enzyme identified in Parthenium argentatum, catalyzes the sequential condensation of two IPP molecules with one DMAPP molecule to yield the final FPP product. uniprot.org This FPP molecule serves as a critical branch-point intermediate, directing carbon flux towards the synthesis of various isoprenoids, including sesquiterpenes, triterpenes (like squalene), and natural rubber. nih.govresearchgate.net High concentrations of FPP have been detected in guayule leaf tissue, consistent with the high resin content reported in the leaves. nih.govresearchgate.net

Enzymatic Transformations and the Role of Sesquiterpene Synthases in Guayulin Skeleton Formation

The formation of the characteristic cyclic structure of sesquiterpenes from the linear FPP precursor is catalyzed by a diverse class of enzymes known as sesquiterpene synthases (TPS). mdpi.com These enzymes facilitate complex cyclization reactions to produce specific carbon skeletons. nih.gov In the case of the guayulins, the initial skeleton formed is that of the sesquiterpene alcohol, partheniol, which possesses a bicyclogermacrene (B1253140) structure. nih.gov While the specific sesquiterpene synthase responsible for partheniol formation in guayule has not been definitively isolated, it is the crucial enzymatic step that defines the core structure of what will become Guayulin A and B.

Proposed Biosynthetic Route of Guayulin D within Parthenium argentatum

This compound is not synthesized de novo but is instead formed through the modification of another member of its family. The widely accepted proposed biosynthetic route posits that this compound is derived from Guayulin B. mdpi.comuclm.es The pathway can be summarized as follows:

FPP Synthesis: The isoprenoid pathway produces FPP. arizona.edu

Partheniol Formation: A specific sesquiterpene synthase cyclizes FPP to form the partheniol skeleton. nih.gov

Esterification: Partheniol is esterified with p-anisic acid to form Guayulin B. mdpi.comnih.gov

Oxidation/Degradation: Guayulin B undergoes oxidative transformation to yield this compound. arizona.eduuclm.es

This proposed pathway highlights that the concentration and availability of this compound are directly dependent on the initial production and subsequent conversion of Guayulin B.

Interconversion Dynamics and Proposed Relationships within the Guayulin Family

The four primary guayulins (A, B, C, and D) are structurally and metabolically related. Their relative concentrations can fluctuate based on seasonal changes, plant tissue, and processing conditions, pointing to a dynamic system of synthesis and conversion. uclm.esresearchgate.net

The primary route for this compound formation is the oxidation of Guayulin B. mdpi.comarizona.eduuclm.es This transformation involves a structural rearrangement of the sesquiterpene core, converting the bicyclogermacrene skeleton of Guayulin B into an aromadendrene (B190605) skeleton in this compound, while the p-anisic acid ester group remains intact. nih.gov

This conversion has been observed to occur during the chemical extraction process, particularly at high temperatures, and in dried plant material. uclm.esresearchgate.net However, evidence also suggests that this is a natural biosynthetic process and not merely an artifact of processing. The presence of this compound in fresh leaf extracts indicates that it is actively synthesized in planta. mdpi.com Studies have shown that while Guayulin A and B content may decrease significantly in stems during colder months, the levels of Guayulin C and D remain more stable, suggesting a controlled biological conversion rather than simple degradation. uclm.esresearchgate.net

| Feature | Precursor | Product |

| Compound Name | Guayulin B | This compound |

| Sesquiterpene Skeleton | Bicyclogermacrene (Partheniol-type) | Aromadendrene |

| Aromatic Acid Ester | p-Anisic Acid | p-Anisic Acid |

| Proposed Transformation | Oxidation / Degradation | - |

This table summarizes the proposed biosynthetic relationship between Guayulin B and this compound.

A defining characteristic of the guayulin family is that they are sesquiterpene esters. arizona.edu The biosynthesis of Guayulin B, the direct precursor to this compound, requires an esterification reaction. In this step, the hydroxyl group of the sesquiterpene alcohol, partheniol, is linked to the carboxyl group of an aromatic acid, specifically p-anisic acid. mdpi.comnih.gov This reaction, catalyzed by an uncharacterized acyltransferase, forms the ester bond and yields the Guayulin B molecule. Guayulins A and B are thought to act as metabolic reservoirs for trans-cinnamic acid and p-anisic acid, respectively, releasing these acids when needed by the plant. mdpi.com Therefore, the esterification step is not only crucial for the formation of the guayulin structure but may also play a role in the chemical defense and metabolic regulation of the guayule plant. nih.gov

Occurrence and Distribution of Guayulin D in Natural Sources

Localization within Parthenium argentatum Plant Tissues

The concentration of Guayulin D varies considerably among the different tissues of the guayule shrub. Both rubber and resin are produced in the epithelial cells of resin ducts, which are distributed throughout the plant. arizona.edu However, the composition of this resin, particularly the profile of individual guayulins, shows distinct patterns of accumulation in different plant organs. researchgate.net

Research indicates that the highest concentrations of this compound, along with Guayulin C, are typically found in the leaves of the guayule plant. arizona.edu Studies have reported this compound concentrations in leaves ranging from 330 to 370 mg/kg. arizona.edu In contrast, the stems, which are the primary source for rubber extraction, exhibit a different guayulin profile. mdpi.com

While Guayulin A is often the most abundant guayulin in stems for most of the year, the relative proportions change with seasons and between tissues. nih.gov In leaf tissues, the distribution among the four major guayulins is considered more consistent and balanced compared to the stems. researchgate.netnih.gov One study analyzing the ratio of guayulins relative to Guayulin A found that in leaves, the this compound to Guayulin A ratio was approximately 1.43, significantly higher than the ratio for Guayulin B (0.14) but lower than that for Guayulin C (6.70). mdpi.comresearchgate.net This suggests a preferential accumulation or conversion pathway leading to higher relative amounts of Guayulins C and D in the leaves. researchgate.net Some researchers have suggested that the higher levels of Guayulins C and D in leaves could be due to oxidation or degradation of Guayulins A and B. arizona.eduresearchgate.net

Table 1: Comparative Distribution of this compound

| Plant Part | Typical Concentration/Ratio | Reference |

|---|---|---|

| Leaves | 330 - 370 mg/kg | arizona.edu |

| Leaves | Ratio of this compound to Guayulin A is approx. 1.43 | mdpi.comresearchgate.net |

| Stems | Median ratio of this compound to Guayulin A is 0.61 | researchgate.net |

| Resin | Constitutes 0.1 - 1 wt. % of the total resin | arizona.edu |

Influence of Genetic and Environmental Factors on this compound Content

Significant variation in guayulin content exists among different guayule accessions (distinct genetic lines or varieties). uclm.es A study profiling 14 different guayule accessions revealed that they could be classified into four distinct groups based on their guayulin profiles, a difference potentially linked to their genetic origin and hybridization history. uclm.esresearchgate.net One of these groups was specifically characterized as being rich in this compound. uclm.esresearchgate.net This indicates a strong genetic control over the biosynthetic pathways leading to this compound accumulation.

For instance, research has identified accessions such as 11591(CL-1) and AZ-6 as being high producers of guayulins in general. uclm.esresearchgate.net Furthermore, transgenic studies have shown that modifying genes related to isoprenoid precursors, such as overexpressing farnesyl pyrophosphate synthase (FPPS), can suppress the synthesis of guayulins, further highlighting the genetic basis of their production. usda.gov The ratio between different guayulins has also been linked to the genetic origin of the shrub. uclm.es

The concentration of guayulins fluctuates throughout the plant's growth cycle in response to seasonal changes. uclm.es While the content of Guayulins A and B tends to increase between April and September and then drop sharply in November, likely triggered by low temperatures, the content of this compound is notably more stable throughout the growth cycle. uclm.esresearchgate.net This stability is particularly pronounced in accessions that are inherently high producers of Guayulins C and D. researchgate.net

Despite this general stability, some significant changes can occur. One study observed that in a specific model group of accessions, the this compound content was significantly lower in the first harvest (June) compared to later harvests in November and the following April. uclm.es A general reduction in total guayulin content is often observed in the stems of many varieties between September and November, a period when resin content may actually increase. nih.govresearchgate.net

Agricultural practices, including the choice of cultivation site and the timing of harvest, play a crucial role in determining the final yield of this compound. arizona.edu The composition of guayule resin is known to vary with the cultivation site, shrub strain, and harvest date. arizona.edu

Table 2: Factors Influencing this compound Content

| Factor | Observation | Reference |

|---|---|---|

| Genotype | Accessions can be categorized into groups, including one rich in this compound. | uclm.esresearchgate.netresearchgate.net |

| Season | Content is more stable compared to Guayulins A and B; tends to be stable through autumn. | uclm.esresearchgate.net |

| Harvest Time | Optimal harvest for overall guayulins is generally between September and November. | uclm.esresearchgate.net |

| Cultivation | Resin composition, including guayulins, varies with cultivation site. | arizona.edu |

| Post-Harvest | Stability of guayulins can decrease over time after the shrub is harvested. | researchgate.net |

Structure Activity Relationship Sar Studies and Molecular Interaction Profiling of Guayulin D

Advanced Analytical Techniques for Guayulin D Profiling and Quantification

Chromatographic Separation Methods for Guayulin D

Chromatography is the cornerstone of analyzing individual components within a complex mixture. For this compound and other related non-volatile sesquiterpene esters, liquid chromatography is the method of choice, while gas chromatography is employed to characterize the volatile fraction of the resin.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) or Diode-Array Detector (DAD) is the most established and widely used method for the analysis and quantification of guayulins, including this compound. uclm.esresearchgate.netresearchgate.netresearchgate.net This technique separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

Reverse-phase HPLC (RP-HPLC) is the preferred mode for guayulin separation. researchgate.netmdpi.com In this setup, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water. mdpi.compreprints.orgresearchgate.net The separation is achieved by running the mobile phase through the column, either in an isocratic mode (constant mobile phase composition) or a gradient mode (composition changes over time). researchgate.net this compound, being a relatively polar compound within the guayulin family, typically has a shorter retention time compared to the less polar Guayulins A and B. researchgate.net

Quantification is achieved by detecting the UV absorbance of the eluting compounds. This compound, which contains a p-anisic acid moiety, shares a characteristic UV absorption maximum at approximately 256 nm with Guayulin B. researchgate.netresearchgate.net The amount of this compound in a sample is determined by comparing the area of its chromatographic peak to a calibration curve generated from a pure standard. researchgate.netmdpi.com Although commercial standards for this compound are not always available, quantification can be performed when standards are isolated in the lab. uclm.es Validated RP-HPLC methods for the simultaneous quantification of Guayulins A, B, C, and D have been successfully developed. mdpi.compreprints.orgresearchgate.net

| Parameter | Description |

|---|---|

| Column | Ascentis® C18 |

| Mobile Phase | Acetonitrile:Water (80:20, v/v) |

| Elution Mode | Isocratic |

| Detection Wavelength | 256 nm |

| Quantification | External standard calibration |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. In the context of guayule resin analysis, GC, typically coupled with a mass spectrometer (GC-MS), is used to identify the volatile fraction of the extract. nih.gov This fraction primarily consists of lower molecular weight compounds such as monoterpenes (e.g., α-pinene and β-pinene) and other sesquiterpenes. nih.govnih.gov

Mass Spectrometry Coupled Techniques for Comprehensive this compound Profiling

While HPLC-UV is robust for quantification, mass spectrometry (MS) provides an orthogonal level of detection that yields structural information, enabling unambiguous identification. Coupling chromatographic separation with MS detection offers a powerful platform for the comprehensive analysis of complex natural product extracts.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as an indispensable tool for the definitive analysis of guayulins. researchgate.netresearchgate.net This technique physically separates the compounds by LC and then detects them with a mass spectrometer, which measures the mass-to-charge ratio (m/z) of the ionized molecules. This provides molecular weight information and, through fragmentation analysis (MS/MS), yields structural details that confirm the identity of each guayulin. uclm.esresearchgate.net

For this compound, LC-MS/MS analysis can target its specific protonated molecule [M+H]⁺ at an m/z value of 371.2. researchgate.net The subsequent fragmentation of this parent ion produces a unique pattern of daughter ions that serves as a structural fingerprint, allowing for highly selective and sensitive detection even in a complex matrix. researchgate.netresearchgate.net This capability makes LC-MS superior to HPLC-UV for qualitative analysis and for distinguishing between isomers or compounds with similar UV spectra.

| Ion | m/z (Mass-to-Charge Ratio) | Description |

|---|---|---|

| [M+H]⁺ | 371.2 | Protonated molecule (parent ion) |

| [M-H₂O]⁺ | 353 | Fragment ion resulting from the loss of a water molecule |

Electrospray Ionization-Time of Flight (ESI-TOF) mass spectrometry is a high-resolution mass spectrometry technique increasingly applied to the analysis of guayule resin. uclm.esresearchgate.netresearchgate.netresearchgate.net ESI is a "soft" ionization method that gently transfers ions from the liquid phase to the gas phase with minimal fragmentation, making it ideal for analyzing intact molecules like this compound. mdpi.com

The Time of Flight (TOF) analyzer separates these ions based on the time it takes them to travel through a flight tube to the detector. Because ions with a lower m/z travel faster than those with a higher m/z, the TOF analyzer can determine their mass with very high accuracy. When coupled with LC (LC-ESI-TOF-MS), this technique provides precise mass measurements of the separated compounds, which is crucial for determining their elemental composition and confirming their identity. mdpi.comnih.govfrontiersin.org This high resolution helps to differentiate this compound from other co-eluting compounds that may have similar masses.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) is another advanced mass spectrometry technique used for profiling guayulin content. uclm.esresearchgate.netresearchgate.netresearchgate.net In MALDI, the sample is co-crystallized with a matrix compound that strongly absorbs laser energy. scielo.org.mxnih.gov A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules with minimal fragmentation. nih.gov The resulting ions are then analyzed by a TOF mass analyzer.

MALDI-TOF is particularly noted for its high speed, allowing for the rapid analysis of samples with minimal preparation. scielo.org.mx It is highly effective for profiling the composition of complex mixtures like guayule resin and has been used to study the diversity of the guayulin family. researchgate.netnih.gov The technique can help to rapidly screen different guayule samples for the presence of this compound and other related compounds, complementing the quantitative data obtained from HPLC and the detailed structural information from LC-MS.

Optimized Extraction and Isolation Methodologies for this compound from Plant Biomass

The efficient extraction and isolation of this compound from the complex biomass of the guayule plant (Parthenium argentatum) is fundamental for its analytical profiling and further research. Various methodologies have been developed and optimized, ranging from advanced techniques that enhance recovery and selectivity to more conventional strategies. The choice of method often depends on the desired scale, purity, and analytical objective.

Accelerated Solvent Extraction (ASE) Techniques for Enhanced this compound Recovery

Accelerated Solvent Extraction (ASE) is an automated technique that leverages elevated temperatures (up to 200°C) and pressures (around 100 bar) to improve the speed and efficiency of extracting analytes from solid and semi-solid samples. univ-brest.frresearchgate.net This method has been identified as a superior approach for the recovery of guayulins, including this compound, from guayule biomass when compared to traditional methods like warm solvent extraction (WSE) and ultrasonic-assisted extraction (UAE). mdpi.comresearchgate.net

Research optimizing the extraction of guayulins has shown that the choice of solvent significantly impacts the yield. researchgate.net Studies comparing ethanol (B145695), acetone (B3395972), and acetonitrile revealed that acetonitrile performed best for the selective extraction of guayulins, particularly for the more polar variants, Guayulin C and this compound. researchgate.net ASE protocols are typically performed in multiple cycles to maximize recovery. For instance, a common procedure for resin extraction involves using acetone at 40°C and 100 bar of pressure, applied over three consecutive 20-minute cycles. researchgate.netnih.gov This lower temperature is crucial as higher temperatures can cause the degradation of thermolabile rubber into acetone-soluble fragments, which would artificially inflate the measured resin content and underestimate the rubber fraction. researchgate.net

The enhanced performance of ASE is evident in comparative studies. The data below illustrates the superior resin yield obtained with ASE compared to WSE and UAE across different parts of the guayule plant using acetone as the solvent.

Table 1: Comparison of Average Acetone Extraction Yields (% Resin on Biomass)

This table demonstrates the efficiency of Accelerated Solvent Extraction (ASE) compared to Warm Solvent Extraction (WSE) and Ultrasonic-Assisted Extraction (UAE) for recovering resin from different parts of the guayule plant. Data sourced from a 2018 study by Spano et al. researchgate.net

| Extraction Method | Coarse Stems (%) | Fine Stems (%) | Leaves (%) |

|---|---|---|---|

| Warm Solvent Extraction (WSE) | 4.1 ± 0.2 | 4.5 ± 0.3 | 6.9 ± 0.4 |

| Ultrasonic-Assisted Extraction (UAE) | 5.5 ± 0.3 | 6.1 ± 0.3 | 8.1 ± 0.5 |

| Accelerated Solvent Extraction (ASE) | 7.9 ± 0.4 | 8.8 ± 0.5 | 10.1 ± 0.6 |

Supercritical Fluid Extraction (SFE) Considerations for Selective Isolation

Supercritical Fluid Extraction (SFE) is recognized as a "green" extraction technology that utilizes a substance above its critical temperature and pressure—most commonly carbon dioxide (CO2)—as a solvent. nih.govresearchgate.net This technique is advantageous because it avoids the use of hazardous organic solvents and operates at relatively moderate temperatures, which helps in preserving the integrity of thermally sensitive compounds. nih.gov The selectivity of SFE can be finely tuned by modulating pressure and temperature. nih.gov

While SFE presents a promising alternative for extracting compounds from guayule resin, its application for the selective isolation of guayulins, including this compound, has shown limitations. arizona.edu Research indicates that using supercritical CO2 alone results in a low yield of guayule resin. cirad.fr To enhance extraction efficiency and selectivity, the use of a polar co-solvent is necessary. researchgate.netcirad.fr A process using ethanol as a co-solvent with supercritical CO2 has been proposed; however, the resulting concentration of guayulins in the extract was found to be quite low. researchgate.net This suggests that while SFE is a powerful technique for many applications, it may not be the most efficient or selective method for isolating high-purity this compound from the complex matrix of guayule resin without significant optimization. researchgate.netarizona.edu

Conventional Solvent Extraction and Chromatographic Purification Strategies (e.g., Gravimetric Chromatography)

Historically, the fractionation of guayule resin has been predominantly explored using conventional solvent extraction techniques, such as warm solvent extraction (WSE). mdpi.comarizona.edu These methods involve heating a solvent with the plant biomass to extract the desired compounds. However, as demonstrated by comparative studies, these conventional approaches are generally less efficient than modern techniques like ASE, yielding a lower amount of resin. mdpi.comresearchgate.net

Following the initial crude extraction of the resin, which contains a mixture of guayulins, triglycerides, and other terpenoids, a purification step is required to isolate individual compounds. arizona.edu High-Performance Liquid Chromatography (HPLC) is the preferred method for the analytical separation and quantification of guayulins. mdpi.com Specifically, Reverse-Phase HPLC (RP-HPLC) is highly effective. A validated method for separating Guayulins A, B, C, and D utilizes an Ascentis® C18 column with an isocratic mobile phase, typically a mixture of acetonitrile and water (e.g., 80:20 v/v). mdpi.comresearchgate.netresearchgate.net This chromatographic setup allows for the baseline separation of all four guayulins in under twenty minutes. mdpi.com For preparative isolation of standards, fractions collected from the chromatography can be further purified, for instance, by crystallization using a solvent system like hexane/chloroform. uclm.es

Method Validation Protocols for this compound Analysis (e.g., Limits of Detection and Quantification, Linearity, Precision, Trueness)

The development of reliable analytical methods for the quantification of this compound is essential for research and quality control. mdpi.com To ensure that an analytical method is fit for its purpose, it must undergo a rigorous validation process that assesses several key performance characteristics, including specificity, linearity, accuracy, precision, and sensitivity. pharmadevils.com A comprehensive RP-HPLC method for the simultaneous quantification of Guayulins A, B, C, and D has been fully validated, providing a benchmark for the analysis of this compound. mdpi.comresearchgate.netpreprints.org

The validation confirms the method's sensitivity, with a Limit of Detection (LOD) for this compound well below 0.1 mg L⁻¹ and a Limit of Quantification (LOQ) around 0.1 mg L⁻¹. mdpi.com The method demonstrates excellent linearity over a wide range of concentrations, with a coefficient of determination (r²) exceeding 0.999. Precision, measured as repeatability and intermediate precision, shows a relative standard deviation (RSD) of less than 6%. Trueness, assessed through recovery tests on real guayule samples, is also high, indicating the method's accuracy. mdpi.comresearchgate.net

Table 2: Validation Parameters for the RP-HPLC-DAD Method for this compound Analysis

This table summarizes the key performance characteristics of a validated analytical method for quantifying this compound, demonstrating its suitability for accurate and precise measurement. Data sourced from a 2018 study by Spano et al. mdpi.com

| Validation Parameter | This compound |

|---|---|

| Limit of Detection (LOD) (mg L⁻¹) | 0.03 |

| Limit of Quantification (LOQ) (mg L⁻¹) | 0.10 |

| Linearity (r²) | 0.9994 |

| Precision (Repeatability, RSD %) | 5.8 |

| Precision (Intermediate Precision, RSD %) | 5.9 |

| Trueness (Recovery %) | 98.1 ± 0.3 |

Chemical Modification and Derivatization of Guayulin D

Synthesis of Novel Guayulin D Analogues through Chemical Transformations

The synthesis of novel analogues of this compound can be approached by modifying its two primary components: the aromadendrane skeleton and the p-anisic acid moiety. The aromadendrane core, a tricyclic sesquiterpenoid structure, is amenable to a variety of chemical transformations. wur.nlmdpi.comnih.gov

Research into aromadendrane-type sesquiterpenoids has revealed that modifications such as oxidation, acylation, and glycosylation can lead to a diverse array of derivatives. mdpi.com For instance, the introduction of hydroxyl groups, ketones, or other oxygen-containing functionalities at various positions on the aromadendrane skeleton can significantly alter the molecule's properties. snu.ac.kr The biosynthesis of these compounds involves key enzymes like sesquiterpene synthases (STSs) and cytochrome P450 oxidases, which can also be harnessed for the chemoenzymatic synthesis of novel structures. mdpi.comnih.gov

Furthermore, the ester linkage provides a convenient handle for derivatization. Hydrolysis of the p-anisic acid ester would yield the corresponding aromadendrane alcohol, which can then be re-esterified with a wide range of carboxylic acids to introduce new functionalities. This approach allows for the systematic exploration of structure-activity relationships by varying the nature of the ester side chain.

A study on the synthesis of fragrances and pheromones from (+)-aromadendrene, a related sesquiterpene, demonstrated the feasibility of various chemical transformations, including Baeyer-Villiger oxidations to introduce carbonyl groups, which can serve as precursors for further modifications. wur.nl

Table 1: Potential Chemical Transformations for the Synthesis of this compound Analogues

| Transformation | Reagents/Conditions | Potential Outcome |

| Hydrolysis of Ester | Acid or base catalysis | Aromadendrane alcohol intermediate |

| Re-esterification | Various carboxylic acids, DCC, DMAP | Analogues with modified ester side chains |

| Oxidation | Oxidizing agents (e.g., PCC, KMnO4) | Introduction of hydroxyl or keto groups on the aromadendrane core |

| Glycosylation | Glycosyl donors, catalysts | Glycosylated this compound derivatives |

| Baeyer-Villiger Oxidation | Peroxy acids (e.g., m-CPBA) | Lactone formation within the aromadendrane skeleton |

Exploration of Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule while retaining or improving its desired activity. cambridgemedchemconsulting.comnih.govmdpi.com In the context of this compound, bioisosteric replacements can be considered for both the aromadendrane core and the p-anisic acid moiety.

The p-anisic acid portion of this compound is a key area for bioisosteric modification. The anisole (B1667542) ring can be replaced with other aromatic or heteroaromatic systems to explore different electronic and steric interactions. acs.org For example, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the molecule's polarity and hydrogen bonding capacity. nih.gov The methoxy (B1213986) group on the anisole ring can also be substituted with other functionalities such as a fluorine or a hydroxyl group, which can impact metabolic stability and receptor binding. cambridgemedchemconsulting.com

The concept of non-classical bioisosteres, such as the replacement of a phenyl ring with a cubane (B1203433) or bicyclo[1.1.1]pentane (BCP) moiety, could also be applied to this compound to create analogues with novel three-dimensional shapes and improved metabolic profiles. acs.org

Table 2: Potential Bioisosteric Replacements for the p-Anisic Acid Moiety of this compound

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenyl ring | Pyridyl, Thienyl, Furanyl | Alteration of electronics, polarity, and hydrogen bonding potential |

| Methoxy group | Fluoro, Hydroxyl, Amino | Modulation of pKa, metabolic stability, and hydrogen bonding |

| Ester linkage | Amide, Reverse Amide, Sulfonamide | Improved stability and altered hydrogen bonding patterns |

| p-Anisoyl group | Other substituted benzoyl groups | Exploration of substituent effects on activity |

| Phenyl ring | Cubane, Bicyclo[1.1.1]pentane | Introduction of novel 3D scaffolds, potential for improved metabolic stability |

Impact of Structural Modifications on Molecular Interactions and Selectivity

Structural modifications to the this compound scaffold are expected to have a significant impact on its molecular interactions with biological targets and, consequently, its selectivity. The introduction or removal of functional groups can alter the molecule's shape, polarity, and hydrogen bonding capabilities, which are crucial for target recognition and binding.

Studies on the structure-activity relationships of other aromadendranes have shown that the presence and position of hydroxyl groups on the aromadendrane skeleton can significantly influence biological activity. For example, in a study of thirteen aromadendranes, the spasmolytic activity was found to be highly dependent on the hydroxylation pattern of the perhydroazulene skeleton.

The nature of the ester side chain is also a critical determinant of activity. By systematically varying the ester group, it is possible to fine-tune the lipophilicity and electronic properties of the molecule, thereby influencing its ability to cross cell membranes and interact with its target.

Computational methods, such as molecular docking, can be employed to predict how different this compound analogues might interact with potential biological targets. These in silico studies can help to rationalize structure-activity relationships and guide the design of new derivatives with improved selectivity.

Development of Prodrugs or Conjugates for Enhanced Molecular Delivery and Target Engagement

The development of prodrugs and conjugates of this compound represents a promising strategy to enhance its delivery to specific tissues or cells and to improve its target engagement. researchgate.netscirp.orgnih.govnih.gov Prodrugs are inactive derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions. nih.gov

For this compound, the ester linkage is a natural site for prodrug design. researchgate.netscirp.org By modifying the p-anisic acid moiety to include a cleavable linker and a targeting group, it may be possible to direct the molecule to a specific site of action. For instance, attaching a sugar moiety could create a glycosylated prodrug with altered solubility and transport properties. nih.gov

Alternatively, the inherent ester group of this compound could be considered a prodrug feature itself, assuming it is hydrolyzed in vivo to release a potentially active aromadendrane alcohol. Further modifications could be designed to control the rate of this hydrolysis.

Conjugation of this compound to a carrier molecule, such as a peptide or a polymer, could also enhance its delivery. scirp.org This approach can improve solubility, increase circulation time, and facilitate targeted delivery to specific cell types.

Table 3: Potential Prodrug and Conjugate Strategies for this compound

| Strategy | Description | Potential Advantage |

| Ester-based Prodrugs | Modification of the p-anisic acid moiety with a promoiety that is cleaved by esterases. nih.gov | Improved solubility, enhanced permeability, and controlled release. researchgate.netscirp.org |

| Glycoconjugates | Attachment of a sugar molecule to the this compound scaffold. | Increased water solubility and potential for targeted uptake by specific glucose transporters. |

| Peptide Conjugates | Covalent linkage of this compound to a specific peptide sequence. | Targeted delivery to cells expressing the corresponding peptide receptor. |

| Polymer Conjugates | Attachment of this compound to a biocompatible polymer (e.g., PEG). | Increased half-life, improved solubility, and passive targeting to tumor tissues via the EPR effect. |

Future Directions in Guayulin D Research

Elucidation of Additional Unidentified Guayulin Family Members

The guayulin family of secondary metabolites currently consists of four well-identified members: Guayulin A, B, C, and D. researchgate.net However, recent research strongly suggests that the structural diversity of this family is not yet fully mapped. researchgate.net Studies utilizing advanced analytical techniques have hinted at the presence of other, as-yet-unidentified guayulin derivatives within guayule resin. researchgate.net

Future research will focus on comprehensive chemical profiling of various guayule cultivars and plant tissues under different environmental conditions to isolate these unknown compounds. The application of high-resolution mass spectrometry techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), Electrospray Ionization-Time of Flight (ESI-TOF), and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), will be instrumental in this endeavor. researchgate.net These methods allow for the tentative identification of new family members based on their mass-to-charge ratios and fragmentation patterns. researchgate.net For instance, one study has already tentatively identified a new member of the guayulin family and suggested that others exist. researchgate.net The isolation and complete structural elucidation of these novel guayulins, likely through Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, will provide a more complete picture of the guayulin biosynthetic landscape and may reveal derivatives with unique or enhanced biological activities.

Advanced Molecular Modeling and In Silico Simulation Studies of Guayulin D Interactions

To date, the specific molecular interactions of this compound with biological targets remain largely uncharacterized. The next frontier of research will involve the use of advanced molecular modeling and in silico simulation studies to predict and analyze these interactions. Computational methods, such as molecular docking, are powerful tools for investigating how a ligand, like this compound, fits into the binding site of a target protein. researchgate.net

These simulation studies can achieve several objectives:

Target Identification: Predict potential protein targets for this compound by screening it against libraries of known protein structures.

Binding Affinity Prediction: Calculate the binding free energies to estimate the strength of the interaction between this compound and its potential targets using techniques like the Molecular Mechanics with Generalized Born and Surface Area (MM-GBSA) method. researchgate.net

Mechanism of Action Insights: Molecular dynamics simulations can reveal the dynamic changes in the protein and ligand over time, providing insights into the stability of the complex and the key amino acid residues involved in the interaction. researchgate.net

By applying these computational approaches, researchers can efficiently screen for potential applications and generate hypotheses about this compound's mechanism of action, which can then be validated through targeted in vitro and in vivo experiments. This in silico approach accelerates the discovery process for identifying the molecular basis of its known antifungal and anti-feedant properties. mdpi.com

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) for Comprehensive Biosynthetic Understanding

A complete understanding of how Guayule D is produced in the guayule plant is essential for its future biotechnological applications. The integration of multiple "omics" technologies offers a systems biology approach to unravel the complexities of its biosynthetic pathway. nih.govmdpi.com These high-throughput technologies provide a snapshot of the molecular components and processes within a biological system. spacefrontiers.org

Metabolomics: This involves the large-scale study of small molecules, or metabolites, within cells and tissues. By comparing the metabolomic profiles of guayule plants with high and low this compound content, researchers can identify precursor molecules and related compounds, providing clues about the biosynthetic route. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell. It can identify the genes that are actively being expressed when this compound is being produced. By correlating gene expression patterns with metabolite levels, scientists can pinpoint the specific enzymes (and the genes that code for them) involved in the guayulin biosynthetic pathway. mdpi.com

The combined analysis of transcriptomics and metabolomics data allows for the construction of comprehensive metabolite-gene networks. spacefrontiers.org This integrative approach has been successfully used to elucidate the biosynthetic pathways of other complex plant compounds, such as anthocyanins. mdpi.com Applying this strategy to guayule will not only map the synthesis of this compound but also understand how its production is regulated within the plant, potentially in response to seasonal changes or environmental stress. mdpi.com

Exploration of Novel Molecular Targets and Mechanisms of Action for this compound and its Derivatives

Guayulins have demonstrated a range of biological activities, including antifungal, insect repellent, and anti-feedant properties. mdpi.comresearchgate.net Specifically, Guayulins C and D are recognized for their repellent and anti-feedant effects. mdpi.com However, the precise molecular targets and mechanisms underlying these activities are not yet fully understood.

Future research must move beyond phenotypic observations to identify the specific biochemical pathways and protein targets that this compound modulates. This will involve a combination of experimental approaches:

Affinity-based proteomics: To identify proteins that directly bind to this compound.

Enzymatic assays: To screen for inhibitory or activating effects on key enzymes in target organisms (e.g., fungi or insects).

Cell-based assays: To observe the effects of this compound on cellular processes in target organisms.

Furthermore, there is potential for guayulins to serve as starting materials for the semi-synthesis of other valuable compounds for the chemical and pharmaceutical industries. mdpi.com For example, Guayulins A and B have been suggested to act as biological triggers in the synthesis of compounds used in cancer treatment. researchgate.net A deeper understanding of this compound's structure-activity relationship could pave the way for designing novel derivatives with enhanced potency or entirely new applications, potentially in agriculture as biopesticides or in material science. uclm.es

Sustainable Production and Valorization Strategies for this compound in a Bioeconomy Context

The commercial viability of the guayule plant as an alternative source of natural rubber depends heavily on the valorization of its co-products. mdpi.com The resin, which can constitute up to 16% of the plant's dry weight, is a rich source of guayulins. researchgate.net Developing sustainable and economically feasible strategies for extracting and utilizing this compound is a critical research direction within the broader context of a circular bioeconomy.

Key areas for future development include:

Optimized Extraction Processes: Research is needed to scale up and improve the efficiency of extraction methods. Pressurized solvent extractions, for instance, show potential for reducing extraction times and solvent consumption. researchgate.net Water-based extraction processes are also being explored as a more sustainable option. researchgate.net

High-Value Applications: The market value of guayulins could be significant if they are developed into commercial products. Their demonstrated biological activities make them promising candidates for use as wood preservatives and biopesticides for agricultural or livestock industries. researchgate.net This creates a high-value co-product that can offset the costs of rubber production. mdpi.com

Integration into Biorefineries: A holistic biorefinery approach would see the entire guayule biomass utilized. After rubber extraction, the remaining bagasse, which still contains resins and other compounds, can be processed to isolate guayulins and other valuable chemicals before the final residue is used for bioenergy production. researchgate.net This full valorization of industrial residues is a cornerstone of sustainable industrial practice. mdpi.com

Q & A

Basic Research Questions

Q. How can Guayulin D be isolated and purified from natural sources with high reproducibility?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or hexane) followed by chromatographic techniques like flash chromatography or HPLC. To ensure reproducibility, document solvent ratios, temperature, and pressure conditions rigorously. Validate purity using HPLC-UV and NMR spectra, referencing established protocols for similar sesquiterpene lactones .

Q. What analytical techniques are most reliable for confirming this compound’s structural identity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC) with high-resolution mass spectrometry (HR-MS). Cross-validate findings against published spectral data for structurally analogous compounds. For novel derivatives, crystallographic data (XRD) may be required .

Q. Which in vitro models are appropriate for preliminary assessment of this compound’s bioactivity?

- Methodological Answer : Use cell-based assays (e.g., cytotoxicity in cancer lines, anti-inflammatory activity in macrophage models) with standardized positive controls (e.g., doxorubicin for cytotoxicity). Optimize dose-response curves and include triplicate measurements to account for variability. Report IC₅₀ values with confidence intervals .

Advanced Research Questions

Q. How should experiments be designed to investigate this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Employ omics approaches (transcriptomics/proteomics) to identify target pathways. Use siRNA knockdown or CRISPR-Cas9 gene editing to validate candidate targets. Include time-course studies and dose-dependent responses. Ensure blinding and randomization to minimize bias .

Q. How can contradictions in pharmacological data across studies on this compound be systematically resolved?

- Methodological Answer : Perform meta-analysis of existing data to identify confounding variables (e.g., solvent differences, cell line heterogeneity). Replicate conflicting experiments under standardized conditions. Apply statistical tests (ANOVA, Bayesian inference) to quantify variability sources. Discuss limitations in assay sensitivity or compound stability .

Q. What strategies optimize this compound’s pharmacokinetic properties for in vivo studies?

- Methodological Answer : Modify lipophilicity via semi-synthetic derivatization (e.g., esterification) to enhance bioavailability. Use pharmacokinetic modeling (e.g., compartmental analysis) to predict absorption/distribution. Validate with LC-MS/MS plasma profiling in rodent models. Compare results to structurally related compounds .

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s binding affinity?

- Methodological Answer : Re-evaluate molecular docking parameters (e.g., force fields, solvation models). Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Account for protein flexibility and allosteric effects. Publish negative results to inform computational refinements .

Guidelines for Data Presentation and Reproducibility

- Raw Data Management : Deposit chromatograms, spectral data, and dose-response curves in public repositories (e.g., Zenodo) with unique DOIs. Use SI Appendix for large datasets .

- Statistical Reporting : Provide exact p-values, effect sizes, and power calculations. Avoid "statistical significance" dichotomization; instead, emphasize confidence intervals .

- Ethical Compliance : Disclose conflicts of interest and adhere to institutional guidelines for animal/human studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.